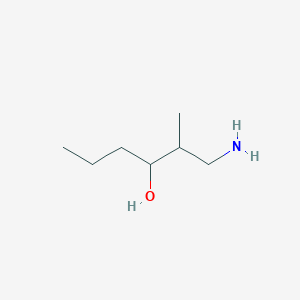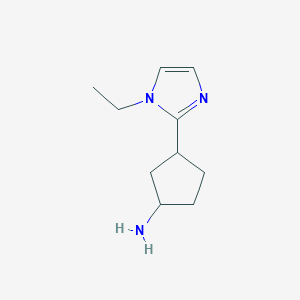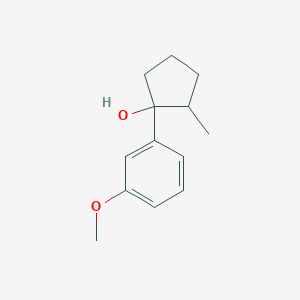![molecular formula C8H10 B13192202 3-Ethynylbicyclo[3.1.0]hexane](/img/structure/B13192202.png)
3-Ethynylbicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynylbicyclo[310]hexane is a unique organic compound characterized by its bicyclic structure, which includes a three-membered ring fused to a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylbicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a broad range of derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of photoredox catalysts and efficient reaction conditions are crucial for achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethynylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethynyl group, using reagents like sodium amide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium amide in liquid ammonia.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted ethynyl derivatives.
Applications De Recherche Scientifique
3-Ethynylbicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules due to its strained ring system.
Industry: Utilized in the synthesis of materials with unique properties, such as high ring strain and reactivity.
Mécanisme D'action
The mechanism of action of 3-Ethynylbicyclo[3.1.0]hexane involves its interaction with molecular targets through its strained ring system. The high ring strain makes it a reactive intermediate, facilitating various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in cycloaddition reactions to form more complex structures .
Comparaison Avec Des Composés Similaires
Bicyclo[3.1.0]hexane: Shares the same bicyclic structure but lacks the ethynyl group.
3-Azabicyclo[3.1.0]hexane: Contains a nitrogen atom in the ring system, making it a heterocyclic compound.
Cyclopropylbenzene: Contains a cyclopropyl group attached to a benzene ring, similar in terms of ring strain.
Uniqueness: 3-Ethynylbicyclo[3.1.0]hexane is unique due to its ethynyl group, which imparts additional reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C8H10 |
|---|---|
Poids moléculaire |
106.16 g/mol |
Nom IUPAC |
3-ethynylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H10/c1-2-6-3-7-5-8(7)4-6/h1,6-8H,3-5H2 |
Clé InChI |
UJLFRBXBHIJSQK-UHFFFAOYSA-N |
SMILES canonique |
C#CC1CC2CC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















